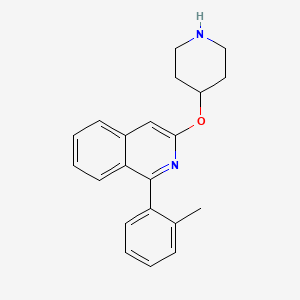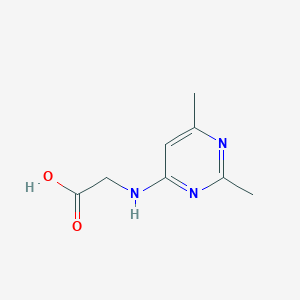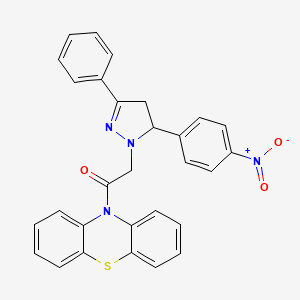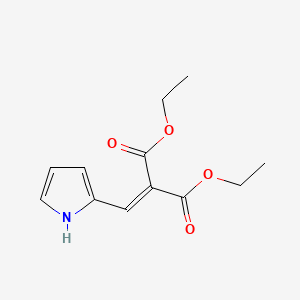
Diethyl 2-(1H-pyrrol-2-ylmethylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate can be synthesized through a condensation reaction between diethyl malonate and pyrrole-2-carbaldehyde. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the presence of the pyrrole ring and the ester groups, which can participate in electron-donating or electron-withdrawing interactions . These interactions facilitate the formation of various intermediates and products in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(2-nitro-1-phenylethyl)malonate
- Diethyl 2-(2-pyrimidinylamino)methylene)malonate
- Diethyl 2-(2-benzoylanilino)methylene)malonate
Uniqueness
Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate is unique due to its specific structure, which includes a pyrrole ring conjugated with a malonate ester. This structure imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
91642-12-5 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
diethyl 2-(1H-pyrrol-2-ylmethylidene)propanedioate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)8-9-6-5-7-13-9/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
ACBDEYMKVQPVAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CN1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


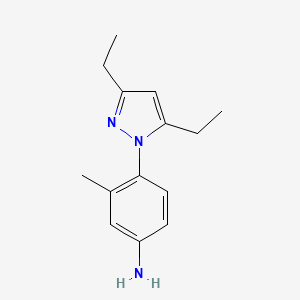
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)
![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)
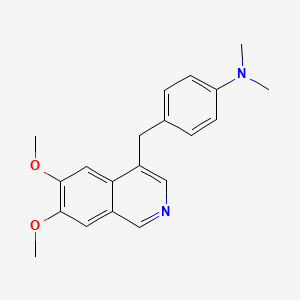
![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
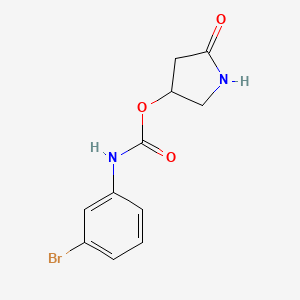

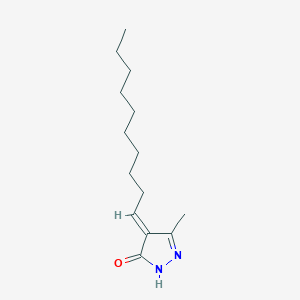
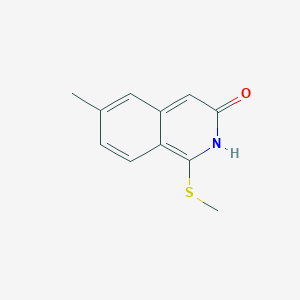
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
